

Introduction: Isopropyl Caprylate in Scientific and Industrial Contexts

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl caprylate*

Cat. No.: B1584258

[Get Quote](#)

Isopropyl caprylate (CAS No. 5458-59-3), the ester of isopropyl alcohol and caprylic acid, is a versatile ingredient utilized across various industries, notably in cosmetics, personal care products, and as a flavoring agent. Its primary function in cosmetic formulations is as a skin-conditioning agent and emollient, imparting a light, non-greasy feel to products. For researchers, scientists, and drug development professionals, a thorough understanding of its safety and toxicological profile is paramount for risk assessment and the formulation of safe and effective products. This guide provides a comprehensive analysis of the available safety data, leveraging both direct and read-across evidence to build a robust toxicological profile.

Physicochemical Properties and Their Toxicological Relevance

The safety profile of a substance is intrinsically linked to its physical and chemical properties.

Property	Value	Toxicological Significance
Molecular Formula	C ₁₁ H ₂₂ O ₂	Influences absorption and distribution.
Molecular Weight	186.29 g/mol	Moderate size affects dermal penetration potential.
LogP (o/w)	~3.9-4.196	Indicates lipophilicity, suggesting potential for skin penetration and bioaccumulation.
Water Solubility	12.56 mg/L (estimated)	Low water solubility affects its environmental fate and distribution in aqueous systems.
Vapor Pressure	0.158 mmHg @ 25°C (estimated)	Low volatility suggests minimal risk from inhalation at ambient temperatures.

Toxicological Assessment: A Weight-of-Evidence Approach

Due to the limited availability of toxicological studies conducted directly on **isopropyl caprylate**, a scientifically accepted "read-across" approach is employed. This involves using data from structurally similar compounds, a method endorsed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel. The primary analogue for this assessment is propylheptyl caprylate, another alkyl ester with a similar molecular weight and structure.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure.

- Oral: The acute oral toxicity of propylheptyl caprylate in rats was found to be low, with an LD₅₀ greater than 2,000 mg/kg.^[1] For a broader group of alkyl esters, oral LD₅₀ values in

rats are generally greater than 2 g/kg.^[1] Based on this data, **isopropyl caprylate** is expected to have a low order of acute oral toxicity.

- Dermal: The acute dermal LD50 for propylheptyl caprylate in rats is greater than 2,000 mg/kg, indicating low toxicity via skin exposure.^[1]
- Inhalation: Given its low vapor pressure, significant acute toxicity from inhalation under normal use conditions is not anticipated.

Skin and Eye Irritation

Evaluating the potential for local tissue damage is a critical component of safety assessment for dermally applied products.

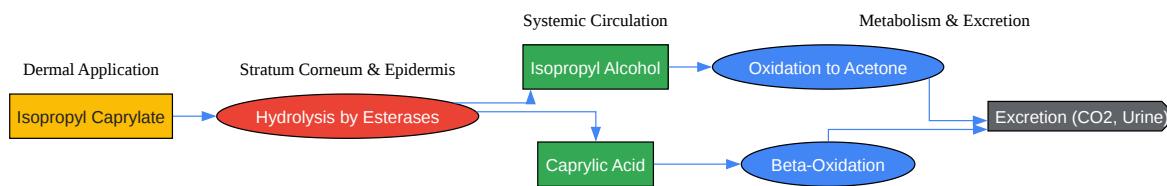
- Skin Irritation: In a study conducted on rabbits following OECD Guideline 404, propylheptyl caprylate was found to be slightly irritating to the skin.^[1] Another study on a different alkyl ester showed very slight erythema at 24 and 48-hour observations, which resolved by 72 hours.^[2] The CIR Expert Panel concluded that alkyl esters, including **isopropyl caprylate**, are safe for use in cosmetic formulations when they are formulated to be non-irritating.^[3]
- Eye Irritation: Propylheptyl caprylate is considered to be slightly irritating to the eye in rabbit studies.^[1] Generally, fatty acid esters have been shown to cause either no or only very slight ocular irritation in Draize rabbit eye tests.^[4]

Dermal Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

- Human Repeat Insult Patch Test (HRIPT): This is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient in humans.^{[5][6][7][8]} While specific HRIPT data for **isopropyl caprylate** is not readily available, data on structurally related alkyl esters is informative. Propylheptyl caprylate was not a skin sensitizer in a modified murine local lymph node assay.^[1] Formulations containing high concentrations of other alkyl esters, such as ethylhexyl palmitate (up to 77.9%), have been shown to be non-sensitizing in HRIPTs.^[9]

Genotoxicity and Mutagenicity


Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases.

- Ames Test (Bacterial Reverse Mutation Assay): This test assesses the potential of a substance to cause gene mutations. Propylheptyl caprylate was found to be non-mutagenic in an Ames test, both with and without metabolic activation.[1]
- In Vitro Mammalian Chromosome Aberration Test: This assay evaluates the potential to induce structural chromosomal damage. Propylheptyl caprylate did not induce chromosomal aberrations in an in vitro test on human lymphocytes.[1][10]

Based on the negative results for a close structural analogue, **isopropyl caprylate** is not expected to be genotoxic.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is key to interpreting its toxicological profile.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Isopropyl Caprylate** after dermal application.

Upon dermal application, **isopropyl caprylate** is expected to be hydrolyzed by esterases present in the skin into its constituent parts: caprylic acid and isopropyl alcohol.[11]

- Caprylic Acid: This medium-chain fatty acid is readily metabolized through beta-oxidation, a common pathway for fatty acid breakdown, ultimately yielding carbon dioxide and water.
- Isopropyl Alcohol: Isopropyl alcohol is absorbed through the skin and is primarily metabolized in the liver by alcohol dehydrogenase to acetone.[\[12\]](#)[\[13\]](#) The acetone is then excreted via the lungs or urine.

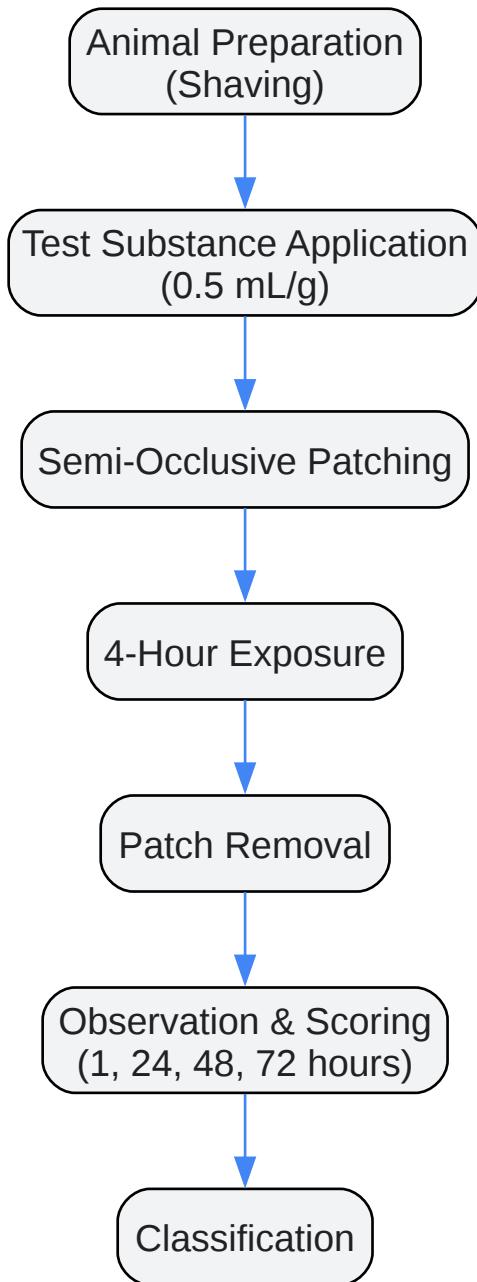
The rapid metabolism and excretion of its components suggest a low potential for systemic toxicity from repeated dermal exposure to **isopropyl caprylate**.

Environmental Safety

The environmental fate of **isopropyl caprylate** is an important consideration for its overall safety profile.

- Biodegradability: Fatty acid esters are generally considered to be readily biodegradable.[\[14\]](#) They are expected to be broken down by microorganisms in soil and aquatic environments.
- Aquatic Toxicity: While specific data for **isopropyl caprylate** is limited, the ECHA registration for the broader category of fatty acid esters indicates that they are not expected to be harmful to aquatic organisms.[\[15\]](#) Due to their low water solubility and ready biodegradability, the potential for long-term adverse effects in the aquatic environment is considered low.

Experimental Protocols: A Methodological Overview


To ensure the reliability and reproducibility of toxicological data, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed.

Acute Dermal Irritation/Corrosion (OECD 404)

- Test Animals: Healthy, young adult albino rabbits are typically used.
- Test Substance Application: A small amount (0.5 mL or 0.5 g) of the test substance is applied to a shaved patch of skin on the back of the rabbit. The site is then covered with a gauze patch and a semi-occlusive dressing.
- Exposure Duration: The exposure period is typically 4 hours.

- Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction). The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential.[16][17]

OECD 404: Acute Dermal Irritation

[Click to download full resolution via product page](#)

Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.

Human Repeat Insult Patch Test (HRIPT)

- Panelists: A panel of human volunteers (typically 50-200) is recruited.

- Induction Phase: The test material is applied to the same site on the back under an occlusive or semi-occlusive patch for 24 or 48 hours. This is repeated 9 times over a 3-week period. The site is scored for any irritation before each new application.[5][7]
- Rest Phase: A 2-week rest period with no applications follows the induction phase.
- Challenge Phase: A single patch with the test material is applied to a new, previously untreated site.
- Scoring and Evaluation: The challenge site is scored for reactions at 24 and 48 hours after application. A reaction at the challenge site that is more severe than any irritation seen during induction may indicate sensitization.[5][8]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine) are used.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver).[18]
- Incubation: The treated bacteria are plated on a medium lacking the essential amino acid and incubated for 48-72 hours.
- Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control. This suggests the substance is mutagenic.[19][20][21]

Conclusion and Recommendations for Safe Handling

Based on a comprehensive review of the available data and the application of a scientifically valid read-across approach, **isopropyl caprylate** is considered to have a low order of toxicity. It is not expected to be acutely toxic, a skin sensitizer, or genotoxic. It is at most slightly irritating to the skin and eyes. The rapid metabolism of **isopropyl caprylate** into its

endogenous or readily metabolized constituents further supports its safety profile for use in topical applications.

For researchers, scientists, and drug development professionals, the following handling recommendations are advised:

- Good Laboratory Practices (GLP): Adhere to standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses).
- Ventilation: While the risk of inhalation is low, work in a well-ventilated area.
- Formulation Considerations: When formulating products containing **isopropyl caprylate**, particularly at higher concentrations, consideration should be given to the overall irritation potential of the final formulation.

This guide provides a robust framework for understanding the safety of **isopropyl caprylate**. As with any chemical substance, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Final Report on the Safety Assessment of Octyl Palmitate, Cetyl Palmitate and Isopropyl Palmitate | Semantic Scholar [semanticscholar.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
- 9. cir-safety.org [cir-safety.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Effect of alcohol on skin permeation and metabolism of an ester-type prodrug in Yucatan micropig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the absorption and metabolism of isopropyl alcohol by oral, dermal and inhalation routes. | Semantic Scholar [semanticscholar.org]
- 13. Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. nveo.org [nveo.org]
- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: Isopropyl Caprylate in Scientific and Industrial Contexts]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584258#safety-hazards-and-toxicity-information-for-isopropyl-caprylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com